Comparative UT-B Inhibition Potency: (2-Bromopyridin-4-yl)urea vs. UTBinh-14
(2-Bromopyridin-4-yl)urea inhibits human urea transporter-B (UT-B) with an IC50 of 11 nM in erythrocyte hypotonic lysis assays, representing a 2.3-fold improvement in potency over the reference UT-B inhibitor UTBinh-14 (IC50 = 25 nM) [1]. This head-to-head comparison demonstrates superior in vitro target engagement at lower concentrations.
| Evidence Dimension | UT-B inhibition potency |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | UTBinh-14: IC50 = 25 nM |
| Quantified Difference | 2.3-fold lower IC50 (more potent) |
| Conditions | Human erythrocyte hypotonic lysis assay |
Why This Matters
Greater potency at lower concentrations may translate to reduced off-target effects and improved therapeutic window in diuretic research applications.
- [1] BindingDB. BDBM50394962 CHEMBL1394231. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394962 View Source
